2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Moexiprilat-d5 is a deuterium-labeled derivative of moexiprilat, which is an active metabolite of the prodrug moexipril. Moexiprilat is a potent angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and congestive heart failure . The deuterium labeling in moexiprilat-d5 is used to study the pharmacokinetics and metabolic profiles of the drug, as deuterium can act as a tracer in various analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of moexiprilat-d5 involves the incorporation of deuterium atoms into the moexiprilat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions for moexiprilat-d5 are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of moexiprilat-d5 typically involves large-scale synthesis using deuterated reagents. The process includes multiple steps of purification and quality control to ensure the final product meets the required specifications for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Moexiprilat-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving moexiprilat-d5 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and the reagents used .
Major Products Formed
The major products formed from the reactions of moexiprilat-d5 depend on the type of reaction. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
Moexiprilat-d5 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and quantification in pharmacokinetic and metabolic studies. Some key applications include:
Mécanisme D'action
Moexiprilat-d5 exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). ACE is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, moexiprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure . This mechanism also contributes to its cardioprotective effects, as it reduces the remodeling of the cardiovascular system and limits the proliferation of vascular smooth muscle cells .
Comparaison Avec Des Composés Similaires
Moexiprilat-d5 is unique due to its deuterium labeling, which distinguishes it from other ACE inhibitors. Similar compounds include:
Moexipril: The prodrug form of moexiprilat, which is converted to moexiprilat in the body.
Enalaprilat: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: A non-sulfhydryl ACE inhibitor used to treat hypertension and heart failure.
Moexiprilat-d5’s uniqueness lies in its deuterium labeling, which provides advantages in pharmacokinetic studies and enhances the understanding of its metabolic pathways .
Propriétés
IUPAC Name |
2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPAGYDKASJORH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861172 |
Source
|
Record name | 2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.